molecular formula C24H23N3O2S B11079650 (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(butan-2-yl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(butan-2-yl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B11079650
M. Wt: 417.5 g/mol
InChI Key: YTWHUNSTTBGHND-MOSHPQCFSA-N
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Description

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(butan-2-yl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole moiety, a pyrimidine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(butan-2-yl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrimidine ring. The final step involves the introduction of the sulfanyl group under specific reaction conditions. Common reagents used in these reactions include benzyl bromide, butan-2-amine, and thiourea. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(butan-2-yl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the indole or pyrimidine rings.

    Substitution: The benzyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced indole derivatives, and substituted pyrimidine compounds. These products have diverse applications in pharmaceuticals and materials science.

Scientific Research Applications

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(butan-2-yl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(butan-2-yl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(butan-2-yl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione stands out due to its unique combination of an indole moiety, a pyrimidine ring, and a sulfanyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H23N3O2S

Molecular Weight

417.5 g/mol

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-1-butan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C24H23N3O2S/c1-3-16(2)27-23(29)20(22(28)25-24(27)30)13-18-15-26(14-17-9-5-4-6-10-17)21-12-8-7-11-19(18)21/h4-13,15-16H,3,14H2,1-2H3,(H,25,28,30)/b20-13-

InChI Key

YTWHUNSTTBGHND-MOSHPQCFSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/C(=O)NC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C(=O)NC1=S

Origin of Product

United States

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